tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Description
tert-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold. The molecule is characterized by a tert-butyl carbamate group at the 5-position and two fluorine atoms at the 3,3-positions of the octahydro-pyrrolo[3,2-c]pyridine core. The octahydro saturation indicates a fully hydrogenated pyrrolidine ring fused to a partially saturated pyridine ring, enhancing conformational rigidity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNFFNXDUWBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Benzyl-Protected Precursors
Palladium-mediated hydrogenation effectively saturates the pyrrolopyridine ring. For example, treating 5-benzyl-octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester with 5% Pd(OH)₂/C under H₂ in methanol achieves 99% yield. This step ensures complete reduction of double bonds while preserving the Boc group.
Table 1: Hydrogenation Conditions for Pyrrolopyridine Saturation
Boc Protection of the Pyrrolidine Nitrogen
Introducing the tert-butyloxycarbonyl (Boc) group stabilizes the amine during subsequent reactions. A representative method uses di-tert-butyl dicarbonate with triethylamine in dichloromethane, achieving 63% yield. The Boc group is retained through fluorination and deprotection steps.
tert-Butyl Carboxylate Installation
Post-fluorination, the carboxylate group is introduced via esterification or coupling. Source demonstrates efficient Boc protection under mild conditions, adaptable to fluorinated derivatives.
Table 2: Boc Protection Conditions
| Substrate | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| Octahydro-pyrrolo[3,2-c]pyridine | TEA | DCM | 4 h | 63% |
| Fluorinated analog* | K₂CO₃ | Acetone | 12 h | ~70%* |
*Hypothetical data based on analogous reactions.
Purification and Characterization
Final compounds are purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) or recrystallization. LC-MS and ¹H/¹³C NMR confirm molecular weight and fluorine integration.
Comparative Analysis of Synthetic Routes
Route 1: Hydrogenation → Fluorination → Boc Protection
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Pros: High yields in hydrogenation (99%); Boc group stabilizes amine.
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Cons: Fluorination may require harsh conditions, risking Boc cleavage.
Route 2: Fluorination → Hydrogenation → Boc Protection
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Pros: Early fluorination avoids exposing sensitive groups to reducing conditions.
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Cons: Hydrogenation efficiency may drop with pre-fluorinated substrates.
Chemical Reactions Analysis
tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Key Observations:
Fluorine vs. Halogen Substituents : The 3,3-difluoro substituent in the target compound contrasts with bulkier halogens (e.g., iodine in ). Fluorine’s small size and electronegativity reduce steric hindrance while enhancing metabolic stability compared to iodine .
Functional Group Impact : Ketone () or oxazole () groups introduce polarity or π-stacking capacity, whereas trifluoromethyl () or chloropyrazine () groups enhance lipophilicity or target binding .
Biological Activity
Overview
tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS Number: 2167470-91-7) is a synthetic compound characterized by its unique structure that features a pyrrolo[3,2-c]pyridine core with difluoro and tert-butyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C12H20F2N2O2
- Molecular Weight : 262.3 g/mol
- Predicted Boiling Point : 317.6 ± 42.0 °C
- Density : 1.19 ± 0.1 g/cm³ at 20 °C
- pKa : 8.66 ± 0.40
| Property | Value |
|---|---|
| Molecular Formula | C12H20F2N2O2 |
| Molecular Weight | 262.3 g/mol |
| Boiling Point | 317.6 ± 42.0 °C (Predicted) |
| Density | 1.19 ± 0.1 g/cm³ |
| pKa | 8.66 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to various receptors or enzymes involved in metabolic pathways.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly through inhibition of the Type III secretion system (T3SS), which is crucial for the virulence of various Gram-negative pathogens .
- Pharmacological Potential : The compound is being explored as a pharmaceutical intermediate, with ongoing research aimed at understanding its role in drug development and as a potential active ingredient in therapeutic formulations.
Case Studies and Research Findings
- Inhibition of Type III Secretion System :
-
Synthetic Pathways :
- The synthesis of this compound involves several steps starting from pyrrolidine and tert-butyl acrylate, utilizing strong bases for deprotonation followed by cyclization under acidic or basic conditions. This synthetic route highlights its accessibility for further research into its biological properties.
Comparative Analysis
When compared to structurally similar compounds, this compound shows distinct chemical properties due to the specific substitution pattern:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolo core with difluoro and tert-butyl groups | Potential antimicrobial activity |
| tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate | Lacks fluorine atoms | Different reactivity |
| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Different core structure | Varies significantly |
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine or pyridine precursors. Fluorination steps (e.g., using DAST or Selectfluor) are critical for introducing difluoro groups. Reaction conditions such as temperature, pH, and solvent polarity must be tightly controlled to ensure regioselectivity and avoid side reactions like epimerization. For example, analogous compounds (e.g., tert-butyl 5-oxooctahydro derivatives) require protecting group strategies and catalytic hydrogenation for ring saturation .
Q. How is the structural integrity of this compound validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular identity. X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing, particularly for complex bicyclic systems. For isomers, 2D NMR techniques (e.g., COSY, NOESY) distinguish diastereomers by correlating coupling constants and spatial proximities .
Q. What safety precautions are recommended for handling this compound?
Based on structurally related pyrrolo-pyridine derivatives, use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (NIOSH-approved respirators) is advised if aerosolization occurs. Avoid aqueous discharge due to potential environmental toxicity. Acute toxicity data are limited, so treat it as a hazardous material .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or controlled?
Diastereoselectivity depends on reaction kinetics and steric effects. For example, chiral catalysts (e.g., Evans’ oxazaborolidines) or enantiopure starting materials can bias stereochemical outcomes. In analogous syntheses (e.g., tert-butyl 5-chloro-3-oxospiro derivatives), low-temperature reactions (−78°C) and anhydrous conditions reduced racemization . Post-synthesis purification via chiral HPLC or crystallization may further isolate desired isomers.
Q. What computational methods are suitable for predicting biological activity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) model interactions with biological targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., fluorine’s electronegativity) influencing binding affinity. For related compounds, these methods predicted activity against kinase targets .
Q. How do reaction conditions impact yield in large-scale synthesis?
Optimizing solvent polarity (e.g., switching from THF to DCM) and catalyst loading (e.g., Pd/C for hydrogenation) improves scalability. For tert-butyl-protected intermediates, microwave-assisted synthesis reduced reaction times by 60% in similar systems. Process Analytical Technology (PAT) tools monitor real-time reaction progress to adjust parameters dynamically .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR shifts or HRMS fragmentation patterns often arise from subtle stereochemical or conformational differences. Comparative analysis with published analogs (e.g., tert-butyl 2-bromo-4H-pyrrolo derivatives) and isotopic labeling (²H, ¹³C) clarify ambiguous signals. Collaborative validation via inter-laboratory data sharing enhances reliability .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
The tert-butyl ester enhances lipophilicity (logP), improving membrane permeability in biological assays. It also stabilizes the molecule against metabolic degradation by sterically shielding the carboxylate group. Comparative studies with methyl or benzyl esters showed 2–3× longer half-life in plasma .
Methodological Notes
- Stereochemical Analysis : Use single-crystal X-ray diffraction (SHELXL) for unambiguous stereochemical assignment, especially for fused bicyclic systems .
- Fluorination Optimization : Screen fluorinating agents (e.g., Deoxo-Fluor vs. DAST) to balance reactivity and selectivity .
- Toxicity Profiling : Employ in silico tools (e.g., ProTox-II) to predict acute toxicity and guide safe handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
